
Vatalanib
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Colorectal Cancer
Vatalanib has been investigated extensively for its role in treating metastatic colorectal cancer. In early trials, it demonstrated potential benefits when used alongside first- and second-line chemotherapy regimens.
- Phase III Studies : Although the primary objectives were not met in the CONFIRM studies, a subset analysis indicated that patients with elevated lactate dehydrogenase levels experienced clinical benefits from this compound treatment .
Non-Small Cell Lung Cancer (NSCLC)
A multicenter Phase II trial evaluated this compound in patients with advanced NSCLC who had progressed on prior chemotherapy. The results showed:
- Disease Control Rate : The disease control rate at 12 weeks was 35% for once-daily dosing and 37% for twice-daily dosing.
- Survival Outcomes : Median progression-free survival was reported at 2.1 months for once-daily dosing and 2.8 months for twice-daily dosing .
Chronic Lymphocytic Leukemia (CLL)
Research indicated that this compound could induce apoptosis in CLL cells while sparing healthy B cells. In xenograft models, this compound treatment resulted in significant tumor inhibition rates .
- Combination Therapy : When combined with conventional cytostatics like fludarabine, this compound exhibited synergistic effects, enhancing its therapeutic potential .
Gastrointestinal Stromal Tumors (GIST)
This compound has shown efficacy in patients with imatinib-resistant GIST:
- Clinical Benefit : In a study involving patients who had progressed on imatinib or sunitinib, this compound provided clinical benefits to approximately 40% of participants, demonstrating partial responses and stable disease .
Efficacy Summary Table
Cancer Type | Study Phase | Disease Control Rate | Median Progression-Free Survival | Clinical Benefit Rate |
---|---|---|---|---|
Colorectal Cancer | III | Not Met | N/A | N/A |
Non-Small Cell Lung Cancer | II | 35% (QD), 37% (TDD) | 2.1 months (QD), 2.8 months (TDD) | N/A |
Chronic Lymphocytic Leukemia | N/A | N/A | N/A | Significant |
Gastrointestinal Stromal Tumor | N/A | N/A | N/A | 40% |
Side Effects Profile
Side Effect | Incidence Rate |
---|---|
Nausea | Mild |
Vomiting | Mild |
Diarrhea | Mild |
Hypertension | Mild |
Weakness | Mild |
Dizziness | Mild |
Case Study: Efficacy in NSCLC
In a Phase II trial involving patients with advanced NSCLC who had previously undergone platinum-based chemotherapy, this compound was administered at a fixed dose of 1250 mg either once daily or twice daily. The study reported a moderate toxicity profile and indicated potential benefits in tumor size reduction and overall survival .
Case Study: Combination Therapy in CLL
A study demonstrated that combining this compound with conventional cytostatics resulted in enhanced apoptosis of CLL cells while minimizing effects on healthy cells. This finding emphasizes the potential of this compound as part of a multi-drug regimen to improve patient outcomes in CLL .
Wirkmechanismus
Target of Action
Vatalanib, also known as PTK787/ZK-222584, is an oral antiangiogenic molecule that inhibits all known vascular endothelial growth factor receptors (VEGFRs) . It also targets platelet-derived growth factor receptor (PDGFR) and c-KIT . These targets play crucial roles in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound selectively inhibits the tyrosine kinase domains of VEGFRs, PDGFR, and c-KIT . By inhibiting these receptors, this compound blocks the signaling pathways that promote angiogenesis. This inhibition of angiogenesis is crucial in preventing the formation of new blood vessels that contribute to tumor growth and metastasis .
Biochemical Pathways
This compound’s action on VEGFRs affects the VEGF signaling pathway, which is involved in the formation of new blood vessels . By inhibiting VEGFRs, this compound disrupts this pathway, leading to a decrease in angiogenesis. This disruption can lead to a reduction in tumor growth and metastasis .
Pharmacokinetics
This compound is rapidly absorbed and mainly metabolized through oxidative metabolism . It has a half-life of approximately 6 hours . Two pharmacologically inactive metabolites, CGP 84368/ZK 260120 and NVP AAW378/ZK 261557, having systemic exposure comparable to that of this compound, contributed mainly to the total systemic exposure .
Result of Action
This compound’s action results in a significant reduction in angiogenesis, thereby limiting the growth and spread of tumors . It has been shown to inhibit the proliferation of multiple myeloma cells in a dose-dependent manner and block VEGF-induced ERK phosphorylation and cell migration . Furthermore, it has been associated with dose-dependent apoptosis in chronic lymphocytic leukemia cells .
Vorbereitungsmethoden
Vatalanib is synthesized through a series of chemical reactions involving the formation of its core structure, N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine. The synthetic route typically involves the following steps:
Formation of the phthalazine core: This involves the cyclization of appropriate precursors to form the phthalazine ring.
Substitution reactions: Introduction of the 4-chlorophenyl and pyridin-4-ylmethyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial production methods involve scaling up these reactions under controlled conditions to ensure consistency and quality. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Vatalanib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine Aktivität verändern.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile und Elektrophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Vatalanib ist einzigartig in seiner Fähigkeit, mehrere Tyrosinkinase-Rezeptoren zu hemmen, die an der Angiogenese beteiligt sind. Ähnliche Verbindungen umfassen:
Sunitinib: Ein weiterer Tyrosinkinase-Inhibitor, der mehrere Rezeptoren angreift, darunter vaskuläre endotheliale Wachstumsfaktor-Rezeptoren und Thrombozyten-abgeleitete Wachstumsfaktor-Rezeptoren.
Sorafenib: Hemmt vaskuläre endotheliale Wachstumsfaktor-Rezeptoren, Thrombozyten-abgeleitete Wachstumsfaktor-Rezeptoren und andere Kinasen, die am Tumorwachstum und der Angiogenese beteiligt sind.
Im Vergleich zu diesen Verbindungen hat this compound ein breiteres Wirkungsspektrum und ist besonders effektiv bei der Hemmung des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 .
Biologische Aktivität
Vatalanib (PTK787/ZK225584) is a potent oral tyrosine kinase inhibitor primarily targeting the vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3, as well as the platelet-derived growth factor receptor (PDGFR) and c-Kit. This compound has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various cancers.
This compound inhibits the phosphorylation of receptor tyrosine kinases involved in angiogenesis, thereby disrupting the signaling pathways that promote tumor growth and metastasis. The inhibition of VEGFRs leads to reduced endothelial cell proliferation, migration, and survival, which are critical processes in the formation of new blood vessels (angiogenesis) that supply tumors with necessary nutrients and oxygen.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations approximately 2 hours post-dose. It has a mean terminal half-life ranging from 4 to 6 hours. The drug is extensively metabolized by cytochrome P450 enzymes, primarily CYP3A4, and is approximately 98% bound to plasma proteins .
Phase II Trials
- Pancreatic Cancer : A phase II trial investigated this compound in patients with advanced pancreatic cancer who had failed previous treatments. Patients received a ramp-up dosing schedule starting at 250 mg twice daily. The study reported a 6-month survival rate of 36% among participants .
- Renal Cell Carcinoma (RCC) : In a phase Ib study combining this compound with everolimus, the maximum tolerated dose was established at 1000 mg daily for this compound. The median overall survival was noted at 16.3 months for all patients, with treatment-naive patients achieving significantly better outcomes .
- Colorectal Cancer : this compound demonstrated improved progression-free survival (PFS) in patients with high vascular density tumors when combined with chemotherapy compared to those receiving placebo .
Case Studies
- Case Study on RCC : A patient cohort treated with this compound showed that 29% achieved a partial response, while an additional 62.5% exhibited stable disease . The study highlighted the importance of baseline IL-6 levels as a predictive biomarker for survival outcomes.
Biological Activity Summary Table
Parameter | Value/Description |
---|---|
Targets | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit |
IC50 Values | VEGFR-2: 37 nM; VEGFR-1: 77 nM |
Pharmacokinetics | Absorption: ~2h; Half-life: 4-6h |
Protein Binding | ~98% |
Common Toxicities | Proteinuria, hypertension, fatigue |
Median Overall Survival | RCC: 16.3 months; Pancreatic Cancer: 36% at 6 months |
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14/h1-12H,13H2,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOYDOIWSSHVCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046919 | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Vatalanib potently inhibits vascular endothelial growth factor (VEGF) receptor tyrosine kinases, important enzymes in the formation of new blood vessels that contribute to tumor growth and metastasis. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
212141-54-3 | |
Record name | Vatalanib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212141-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vatalanib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212141543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vatalanib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04879 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vatalanib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VATALANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DX9U76296 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.